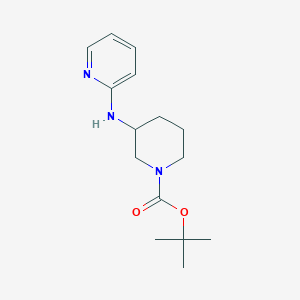
1-(3-Vinylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Vinylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Vinylphenyl)ethane-1,2-diamine typically involves the reaction of 3-vinylbenzaldehyde with ethane-1,2-diamine under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by reductive amination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Vinylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1-(3-Vinylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Vinylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a phenyl ring.
Ethylenediamine: Lacks the vinyl and phenyl groups, simpler structure.
1,2-Diaminopropane: Similar structure but with a propyl chain instead of an ethane chain.
Uniqueness
1-(3-Vinylphenyl)ethane-1,2-diamine is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenyl ring and ethane-1,2-diamine moiety also provides a versatile scaffold for the development of new compounds with diverse applications .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(3-ethenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h2-6,10H,1,7,11-12H2 |
InChI-Schlüssel |
BNWPBIHRYLXXDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


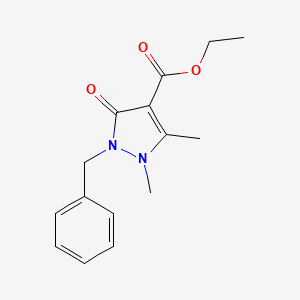
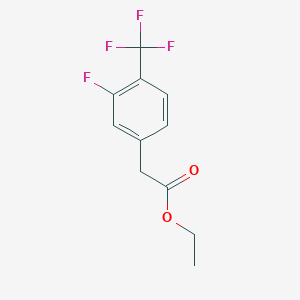
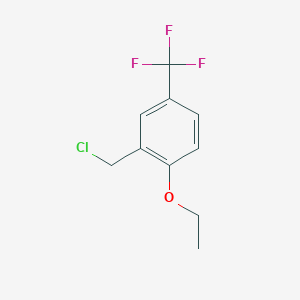

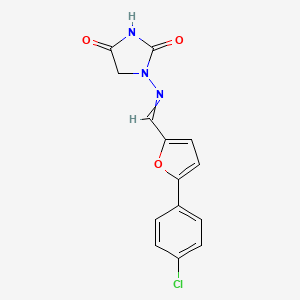
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
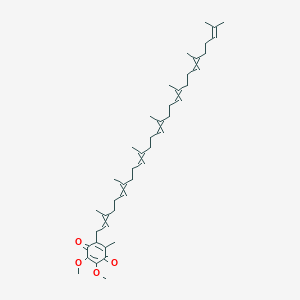
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)

